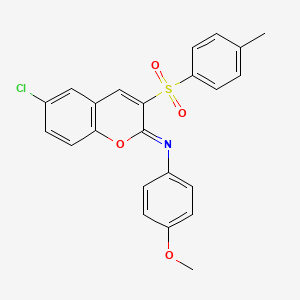![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/new.no-structure.jpg)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule often studied for its potential applications in various scientific fields. The compound features a unique structure that includes a quinoline core, a tetrahydropyrimidine ring, and a benzylthio substituent, all contributing to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through multi-step organic reactions. One common approach involves the initial formation of the quinoline core, followed by the construction of the tetrahydropyrimidine ring and subsequent introduction of the benzylthio and trimethoxyphenyl groups. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity. An example of a synthetic route includes the condensation of an appropriately substituted quinoline derivative with a thiol and an aldehyde under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective synthetic routes. Continuous flow reactors and optimized reaction conditions are typically employed to enhance the efficiency and reproducibility of the synthesis process. Industrial methods may also focus on minimizing waste and reducing the use of hazardous reagents.
化学反応の分析
Types of Reactions
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline ring to yield dihydroquinolines.
Substitution: : Electrophilic aromatic substitution on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents under acidic or basic conditions.
Major Products Formed
Sulfoxides: and Sulfones from oxidation.
Dihydroquinolines: from reduction.
Substituted quinolines: and tetrahydropyrimidines from substitution reactions.
科学的研究の応用
Chemistry
The compound's unique structure makes it a valuable subject in synthetic organic chemistry, particularly in the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has shown potential in biological research, including:
Anticancer activity: : Investigations into its ability to inhibit cancer cell growth.
Antimicrobial properties: : Studies on its effectiveness against bacterial and fungal infections.
Neuroprotective effects: : Research on its role in protecting neural cells from oxidative stress.
Industry
In the industrial sector, the compound may be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The exact mechanism of action of 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione depends on its specific application:
Anticancer activity: : The compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.
Antimicrobial properties: : It may disrupt microbial cell walls or interfere with essential microbial enzymes.
Neuroprotective effects: : The compound could act as an antioxidant, neutralizing free radicals and reducing oxidative damage to neural cells.
類似化合物との比較
Similar Compounds
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydro-quinoline
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-tetrahydropyrimidine
Comparison
While structurally similar, these compounds differ in their biological activity and chemical reactivity. The additional substituents in 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione provide unique steric and electronic properties that can influence its interaction with biological targets and its reactivity in chemical processes. This uniqueness makes it a compound of significant interest in various research fields.
Hope this sheds some light on your compound of interest. What else are you curious about?
特性
CAS番号 |
537043-32-6 |
|---|---|
分子式 |
C27H27N3O5S |
分子量 |
505.59 |
IUPAC名 |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChIキー |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
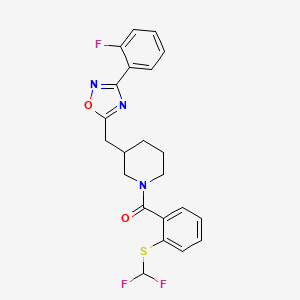
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
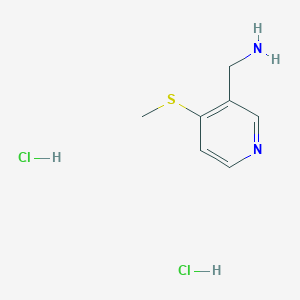
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
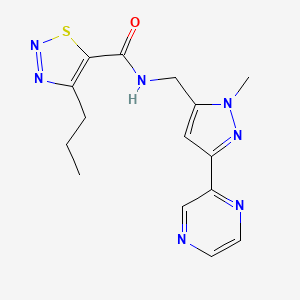
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2923396.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2923398.png)
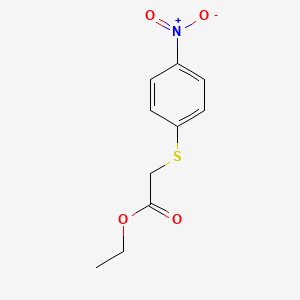
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)
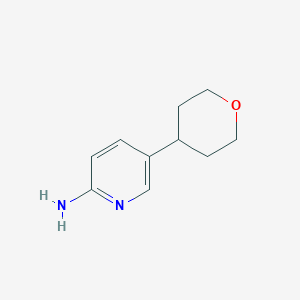
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
